molecular formula C17H20N4O2S B2511042 N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide CAS No. 2034516-20-4

N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide

Cat. No.: B2511042
CAS No.: 2034516-20-4
M. Wt: 344.43
InChI Key: XKOMEVPPSGGQAE-UHFFFAOYSA-N
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Description

N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide is a synthetic organic compound with a unique structure, comprising both pyrrolopyridine and thiazole moieties

Mechanism of Action

Target of Action

The primary targets of N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity. This compound exhibits potent activities against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound inhibits these processes, thereby disrupting the FGFR signaling pathway.

Biochemical Pathways

The FGFR signaling pathway is the primary biochemical pathway affected by this compound. This pathway is involved in various cellular processes, including cell proliferation, migration, and angiogenesis . The compound’s inhibition of FGFRs disrupts this pathway, leading to changes in these cellular processes.

Pharmacokinetics

Its low molecular weight suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties . These properties can impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action.

Result of Action

The inhibition of FGFRs by this compound can lead to various molecular and cellular effects. For instance, in vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Biochemical Analysis

Biochemical Properties

N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as cell proliferation, differentiation, and migration . The compound binds to the FGFRs, preventing their activation and subsequent signaling pathways, thereby inhibiting abnormal cell growth and proliferation.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion . The compound influences cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell survival and growth. Additionally, it affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with FGFRs. The compound inhibits the kinase activity of FGFRs by occupying the ATP-binding site, thereby preventing the phosphorylation of downstream signaling molecules . This inhibition leads to the suppression of cell proliferation and induction of apoptosis. Additionally, the compound may interact with other biomolecules, such as transcription factors and co-regulators, to modulate gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have demonstrated sustained inhibition of cell proliferation and induction of apoptosis, suggesting its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and reduces metastasis without significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and altered biochemical parameters have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism and clearance. The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of active and inactive metabolites . These metabolic processes influence the compound’s bioavailability, efficacy, and potential for drug-drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation in target tissues are influenced by factors such as tissue perfusion, binding affinity, and cellular uptake rates.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with target biomolecules to exert its effects . Post-translational modifications and targeting signals may direct the compound to specific compartments or organelles, influencing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis begins with key starting materials, such as 2,4-dimethylthiazole and 1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridine.

  • Synthesis: : The synthetic route involves a series of steps, including N-alkylation, amide bond formation, and potential cyclization reactions under specific conditions:

    • N-Alkylation: : Using strong bases like sodium hydride in an aprotic solvent such as dimethylformamide (DMF), followed by the addition of alkyl halides.

    • Amide Bond Formation: : Coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of catalytic amounts of 4-dimethylaminopyridine (DMAP).

    • Reaction Conditions: : Precise temperatures and inert atmosphere conditions, typically around 0-25°C under nitrogen.

Industrial Production Methods

Scaling up the synthesis for industrial production would involve:

  • Optimizing reaction conditions for higher yield and purity.

  • Continuous-flow reactors to ensure consistent reaction conditions and scalable production.

  • Advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Possible oxidation of the ethyl group or thiazole ring.

  • Reduction: : Reduction reactions targeting the ketone group in the pyrrolopyridine ring.

  • Substitution: : Electrophilic or nucleophilic substitutions on both pyrrolopyridine and thiazole rings.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).

  • Reduction Reagents: : Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4).

  • Substitution Conditions: : Base or acid catalysis for electrophilic or nucleophilic substitution reactions, respectively.

Major Products Formed

Products depend on the reaction type but could include:

  • Oxidized derivatives with additional oxygen functionalities.

  • Reduced derivatives with altered saturation of the rings.

  • Substituted derivatives with various functional groups attached to the rings.

Scientific Research Applications

Chemistry

  • Intermediate: : Used as an intermediate in the synthesis of more complex molecules.

Biology

  • Biological Studies: : Potential for use in biological assays studying enzyme interactions and receptor bindings.

Medicine

  • Pharmacophore Development: : May serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

  • Material Science: : Potential application in developing new materials with unique electronic or photonic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1-ethyl-6-oxo-1H-pyrrolo[2,3-c]pyridin-7(6H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide

  • N-(2-(1-ethyl-8-oxo-1H-pyrrolo[2,3-c]pyridin-9(8H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide

Highlighting Uniqueness

  • Unique Structure: : The specific arrangement of the pyrrolopyridine and thiazole rings sets it apart from similar compounds.

  • Distinct Properties:

This was a nice deep dive into the compound! We’ve covered a lot of ground. Any other info you need?

Properties

IUPAC Name

N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-4-20-8-5-13-6-9-21(17(23)14(13)20)10-7-18-16(22)15-11(2)19-12(3)24-15/h5-6,8-9H,4,7,10H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOMEVPPSGGQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=C(N=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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